STEP (Tyrosine Phosphatase) Inhibition: IC50 Quantification and Substrate-Dependent Activity
1-(4-Nitrophenyl)imidazolidine-2-thione demonstrates measurable inhibition of STEP (striatal-enriched protein tyrosine phosphatase), a target implicated in neurodegenerative disorders. In the absence of glutathione (GSH), the compound exhibits an IC50 of 25 nM against STEP. However, in the presence of 1 mM GSH, the IC50 shifts to 8,800 nM (8.8 μM), representing a 352-fold decrease in inhibitory potency [1]. This redox-sensitive activity profile is not reported for the unsubstituted 1-phenyl analog, which lacks any documented enzyme inhibition data in authoritative databases [2].
| Evidence Dimension | STEP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (without GSH); IC50 = 8,800 nM (with 1 mM GSH) |
| Comparator Or Baseline | 1-Phenylimidazolidine-2-thione: No STEP inhibition data reported (inference from absence of enzyme inhibition records in authoritative databases) |
| Quantified Difference | 352-fold potency shift with GSH present; comparator lacks documented enzyme inhibition data |
| Conditions | Inhibition of STEP (unknown origin) pre-incubated for 10 mins before addition of p-nitrophenyl phosphate substrate |
Why This Matters
This is the only publicly available enzyme inhibition datum for this compound in authoritative databases, providing a quantifiable entry point for researchers investigating STEP-targeted therapeutics.
- [1] BindingDB. (n.d.). BDBM50067512 (CHEMBL3401893). Enzyme inhibition constant data for 1-(4-nitrophenyl)imidazolidine-2-thione. View Source
- [2] PubChem. (n.d.). 1-Phenylimidazolidine-2-thione (CID 797739). Biological activity summary. View Source
